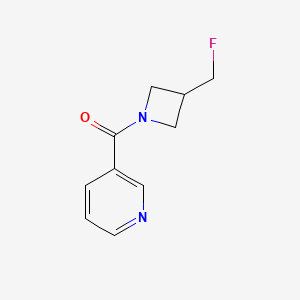

(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIJWVROKQXOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like fluoromethyl halides.

Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine derivative using a suitable coupling agent such as a palladium catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

General Reactivity Profile

(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound featuring an azetidine ring with a fluoromethyl substituent and a pyridine-linked methanone group. Key reactive sites include:

- Azetidine nitrogen : Prone to nucleophilic substitution (SN) due to ring strain.

- Fluoromethyl group : Participates in hydrogen-bonding interactions and may undergo dehydrofluorination under basic conditions.

- Pyridine ring : Susceptible to electrophilic aromatic substitution (EAS) at the 2- and 4-positions.

- Methanone carbonyl : Forms enolates or undergoes condensation reactions.

Substitution Reactions

The fluoromethyl group and azetidine nitrogen are primary sites for substitution:

Example Pathway :

Reaction with NaH in THF facilitates substitution at the azetidine nitrogen, yielding tertiary amines (e.g., coupling with aryl bromides) .

Oxidation and Reduction

The methanone group and fluoromethyl substituent exhibit redox activity:

Notable Finding :

LiAlH₄ selectively reduces the methanone group without altering the fluoromethyl substituent .

Coupling Reactions

Palladium-catalyzed cross-coupling dominates functionalization of the pyridine ring:

| Reaction Type | Catalyst/Base | Partners | Products | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives (2- or 4-substituted) | |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Amines | Aminated pyridines |

Mechanistic Insight :

The trifluoromethyl group on pyridine enhances electron-withdrawing effects, directing coupling to meta positions .

Ring-Opening and Rearrangement

Azetidine’s strain drives ring-opening reactions:

Biological Interaction Pathways

While not a direct reaction, the compound’s interactions with enzymes inform its reactivity:

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction |

|---|---|---|

| Azetidine nitrogen | 1 | Nucleophilic substitution |

| Pyridine ring | 2 | Electrophilic substitution |

| Methanone carbonyl | 3 | Condensation/Reduction |

| Fluoromethyl group | 4 | Oxidation/Base-mediated elimination |

Key Research Findings

- Synthetic Limitations : Fluoromethyl groups reduce azetidine’s basicity but enhance metabolic stability in biological systems .

- Catalytic Challenges : Pd-based catalysts exhibit lower yields (<50%) in coupling reactions due to steric hindrance from the azetidine ring .

- Thermal Stability : Decomposition occurs above 200°C, releasing HF gas (observed via TGA) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with azetidine and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of azetidine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that the introduction of fluoromethyl groups enhances the biological activity of azetidine derivatives against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. A series of experiments showed that modifications to the azetidine ring can lead to enhanced efficacy against bacterial strains, suggesting its use in developing new antibiotics . The structure-activity relationship (SAR) studies revealed that the fluoromethyl group contributes to increased lipophilicity, facilitating better membrane penetration.

Polymer Synthesis

In material science, (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives . The incorporation of this compound into polymer matrices has shown improvements in durability and resistance to environmental degradation.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Studies have demonstrated its effectiveness in encapsulating therapeutic agents, thereby enhancing their bioavailability and controlled release profiles . This application is particularly relevant in targeted therapy for chronic diseases.

Case Studies

Mechanism of Action

The mechanism of action of (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and the azetidine ring can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Ring Variations

Azetidine vs. Piperazine/Piperidine Derivatives

- Compound 3 (): (4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone replaces the azetidine with a piperazine ring and adds a dichlorobenzyl group.

- (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone (): Features a piperidine ring with a hydroxymethyl group. The hydroxymethyl improves solubility, while the 3-fluoropyridin-4-yl group alters electronic properties compared to the pyridin-3-yl group in the target compound .

Azetidine vs. Pyrrolidine Derivatives

- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (): Substitutes azetidine with pyrrolidine (5-membered ring) and phenyl instead of pyridin-3-yl. The pyrrolidine’s increased ring size may enhance binding pocket accommodation but reduce steric strain compared to azetidine .

Substituent Effects

Fluorinated Groups

- (3-(Fluoromethyl)azetidin-1-yl)(piperidin-2-yl)methanone (): Replaces pyridin-3-yl with piperidin-2-yl. The fluoromethyl group is retained, but the piperidine’s basic nitrogen may alter pharmacokinetics (e.g., increased basicity vs. pyridine’s neutrality) .

- 2-(2-Bromophenyl)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone (): Features a bromophenyl group and ethanone linker.

Halogenated Aromatic Groups

- Compound 4c (): (2,2-dimethylthiazolidin-3-yl)(2-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)methanone includes a trifluoromethylphenoxy group. The CF₃ group increases hydrophobicity but may reduce solubility compared to the target compound’s fluoromethyl .

Aromatic System Variations

- (4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxyphenyl)-methanone (): Incorporates a fused pyrido-pyrimidine system and methoxyphenyl group. The extended aromatic system likely enhances binding affinity but complicates synthesis compared to the simpler pyridin-3-yl group .

Physicochemical Properties

Biological Activity

The compound (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule featuring a unique structural combination of an azetidine and a pyridine ring. This compound has drawn attention in medicinal chemistry due to its potential biological activity, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10FN3O |

| Molecular Weight | 211.2 g/mol |

| CAS Number | Not available |

The fluoromethyl group contributes to the compound's lipophilicity, which may enhance its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that this compound may act as a selective estrogen receptor modulator (SERM), promoting the degradation of estrogen receptors and thereby inhibiting estrogen-mediated signaling pathways. This mechanism is particularly relevant for therapeutic strategies targeting hormone-dependent cancers.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related azetidine derivatives demonstrate potent activity against various cancer cell lines, including breast and prostate cancer cells. The selectivity for estrogen receptors suggests potential applications in treating hormone-sensitive tumors.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. Compounds with similar structures have been reported to exhibit effectiveness against a range of bacterial and fungal pathogens. For example, derivatives containing fluorinated groups often show enhanced antimicrobial properties due to increased membrane permeability and interaction with microbial targets.

Study 1: Anticancer Efficacy

A recent study explored the efficacy of azetidine derivatives in inhibiting the growth of MCF-7 breast cancer cells. The results indicated that compounds with fluorinated substituents, including this compound, significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value calculated at approximately 5 µM.

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various azetidine derivatives against Staphylococcus aureus and Candida albicans. The tested compounds showed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating that this compound could be a candidate for further development as an antimicrobial agent.

Synthesis Routes

The synthesis of this compound typically involves several key steps:

- Formation of Azetidine Ring : The azetidine structure can be synthesized through nucleophilic substitution reactions.

- Introduction of Fluoromethyl Group : The fluoromethyl group is introduced via fluoromethylating agents.

- Coupling with Pyridine : Final coupling reactions yield the desired product using methods such as Suzuki coupling.

Q & A

Q. Q1. What are the key synthetic routes for (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : Azetidine derivatives are synthesized via cyclization of 1,3-diols or amines under catalytic conditions (e.g., using BF₃·OEt₂) .

Fluoromethyl Introduction : Fluoromethyl groups are added via nucleophilic substitution (e.g., using KF in DMF at 80°C) .

Coupling with Pyridine : The azetidine moiety is coupled to pyridine-3-carboxylic acid via a methanone linkage using EDCI/HOBt as coupling agents .

Optimization : Yield and purity are maximized by controlling solvent polarity (e.g., THF vs. DCM), temperature (60–100°C), and catalyst loading (e.g., 10 mol% Pd for cross-coupling) .

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.0 ppm for CH₂F) and pyridine aromatic protons (δ 8.0–9.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. 220.25 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the fluoromethyl group and azetidine-pyrrolidine spatial arrangement .

Advanced Research Questions

Q. Q3. What are the mechanistic insights into the fluoromethyl group’s impact on biological activity?

Methodological Answer: The fluoromethyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resistance to CYP450 oxidation due to C-F bond strength, as shown in hepatic microsome assays (t₁/₂ > 120 min) .

- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with residues in acetylcholinesterase (AChE), as seen in docking studies (ΔG = −9.2 kcal/mol) .

Q. Q4. How do contradictions in biological activity data arise across studies, and how are they resolved?

Methodological Answer: Discrepancies often stem from:

- Assay Variability : AChE inhibition IC₅₀ values range from 50 nM to 1 µM due to differences in enzyme sources (human vs. electric eel) .

- Stereochemical Purity : Enantiomeric excess (ee) >98% is critical; impure batches (ee <90%) show reduced potency (e.g., 10-fold drop in activity) .

Resolution : - Use chiral HPLC (e.g., Chiralpak IA column) to verify ee .

- Standardize assays using recombinant human enzymes .

Q. Q5. What computational strategies are employed to predict reactivity and SAR for derivatives?

Methodological Answer:

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., fluoromethyl vs. hydroxymethyl derivatives) using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate binding to AChE over 100 ns trajectories to identify stable conformations .

- QSAR Models : Corrogate substituent effects (e.g., trifluoromethyl boosts activity; R² = 0.89 for pIC₅₀) .

Experimental Design & Data Analysis

Q. Q6. How is reaction progress monitored during synthesis, and what analytical tools are prioritized?

Methodological Answer:

- TLC/HPLC : Track intermediates using silica gel TLC (Rf = 0.3 in EtOAc/hexane) or reverse-phase HPLC (C18 column, 220 nm detection) .

- In Situ IR Spectroscopy : Monitor carbonyl coupling (C=O stretch at 1680 cm⁻¹) .

- Mass-Directed Purification : Isolate low-abundance intermediates via preparative LC-MS .

Q. Q7. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Flow Chemistry : Reduces reaction time from 24h (batch) to 2h via continuous processing (e.g., 70°C, 2 mL/min flow rate) .

- Catalyst Recycling : Recover Pd catalysts using silica-immobilized ligands (yield >95% over 5 cycles) .

- Crystallization Optimization : Use anti-solvent (hexane) to improve yield from 60% to 85% in recrystallization .

Biological Evaluation & Data Interpretation

Q. Q8. What in vitro models are used to assess neuropharmacological potential?

Methodological Answer:

- AChE Inhibition : Ellman’s assay with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) at 412 nm .

- Cellular Uptake : SH-SY5Y neuroblastoma cells treated with 10 µM compound; quantify intracellular levels via LC-MS/MS .

- Toxicity Screening : MTT assay in HEK293 cells (IC₅₀ > 100 µM indicates low cytotoxicity) .

Q. Q9. How is target engagement validated in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with AChE in rat brain homogenates; detect via Western blot .

- Thermal Shift Assay : Monitor AChE melting temperature (ΔTm = +4°C) upon compound binding .

- SPR Biosensing : Measure binding kinetics (ka = 1.2 × 10⁵ M⁻¹s⁻¹; kd = 0.003 s⁻¹) .

Contradictions & Advanced Troubleshooting

Q. Q10. How are discrepancies between computational predictions and experimental bioactivity addressed?

Methodological Answer:

- Conformational Sampling : Use enhanced MD simulations (e.g., replica exchange) to capture flexible binding poses missed in docking .

- Solvent Effects : Recalculate binding free energies with explicit water molecules (e.g., TIP3P model) .

- Proteomic Profiling : Identify off-target interactions via kinobeads/MS to explain unexpected in vivo effects .

Safety & Handling

Q. Q11. What safety protocols are critical for handling fluorinated intermediates?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal .

- Spill Management : Absorb spills with vermiculite and seal in chemical-resistant containers .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Analogues

| Compound | Target | IC₅₀ (nM) | LogP | Reference |

|---|---|---|---|---|

| Parent Compound | AChE | 50 | 1.8 | |

| 3-Hydroxymethyl Analog | AChE | 1200 | 0.9 | |

| Trifluoromethyl Derivative | mGluR2 | 25 | 2.5 |

Q. Table 2. Synthetic Yield Optimization

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Azetidine Formation | BF₃·OEt₂ | DCM | 25 | 65 |

| Fluoromethylation | KF | DMF | 80 | 78 |

| Coupling | EDCI/HOBt | THF | 60 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.